Synthesis and characterization of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate
Synthesis and characterization of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate
Executive Summary: The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities and its association with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a novel derivative, Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate. This molecule serves as a valuable building block, combining the privileged oxadiazole core with a furan moiety, another heterocycle of significant interest in drug discovery.[3] We present a robust, two-step synthetic pathway, beginning with the preparation of 3-furanecarboxamidoxime, followed by a base-mediated condensation and cyclization with ethyl chlorooximidoacetate. This guide offers in-depth protocols, mechanistic insights, and a complete spectroscopic characterization profile, designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: Strategic Importance in Drug Design
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif
The five-membered 1,2,4-oxadiazole heterocycle has garnered significant attention from the scientific community due to its unique chemical properties and broad pharmacological potential.[1][2][4] Functioning as a metabolically stable bioisostere of esters and amides, it allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry. This has led to the incorporation of the 1,2,4-oxadiazole nucleus into a multitude of therapeutic agents with applications spanning anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[1][5]
Rationale for the Target Compound
The strategic combination of the 1,2,4-oxadiazole ring with a 3-furyl substituent and an ethyl carboxylate group at the 3-position creates a trifunctional molecule with significant potential as a versatile synthetic intermediate. The furan ring is a common feature in many bioactive natural products and pharmaceuticals, while the ethyl ester provides a convenient handle for further chemical elaboration, such as amide bond formation or reduction to a primary alcohol. This guide details a reliable pathway to access this valuable chemical entity.
Synthetic Strategy and Retrosynthetic Analysis
The most reliable and widely adopted methods for constructing the 1,2,4-oxadiazole ring involve the condensation of an amidoxime with a carboxylic acid derivative or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1] For the synthesis of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate, we have selected the former strategy due to its operational simplicity, high yields, and the ready availability of starting materials.
The retrosynthetic analysis reveals a logical disconnection across the oxadiazole ring, leading back to two key synthons: 3-furoic acid and ethyl chlorooximidoacetate .
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of the title compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Instrumentation
All reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates. Spectroscopic data were acquired on standard laboratory instruments: ¹H and ¹³C NMR (400 MHz), FT-IR (KBr pellet), and LC-MS (ESI).
Step A: Synthesis of 3-Furanecarboxamidoxime
The preparation of the key amidoxime intermediate proceeds via a two-step sequence from 3-furoic acid.
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Amide Formation: To a solution of 3-furoic acid (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acyl chloride is dissolved in fresh DCM and cooled to 0 °C, followed by the slow addition of aqueous ammonia (2.5 eq). The mixture is stirred for 1 hour, and the resulting precipitate (3-furamide) is filtered, washed with cold water, and dried.
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Nitrile Formation: The dried 3-furamide (1.0 eq) is suspended in phosphorus oxychloride (3.0 eq) and heated to 80 °C for 3 hours. The reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-cyanofuran.
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Amidoxime Synthesis: To a solution of 3-cyanofuran (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) is added. The mixture is refluxed for 6 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford 3-furanecarboxamidoxime as a solid, which can be purified by recrystallization.
Step B: Synthesis of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate
The final cyclization step joins the two key fragments to form the target heterocycle.
Caption: Experimental workflow for the final cyclization step.
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Reaction Setup: In a round-bottom flask, dissolve 3-furanecarboxamidoxime (1.0 eq) and ethyl chlorooximidoacetate (1.1 eq) in absolute ethanol.
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Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise via syringe.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a pure solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate were confirmed by comprehensive analysis.
Physical and Analytical Data
| Parameter | Observed Value |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Yield | Typically 65-75% after purification |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone |
Spectroscopic Data Summary
| Technique | Key Signals and Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.25 (s, 1H, furan C2-H), ~7.55 (t, 1H, furan C5-H), ~7.00 (d, 1H, furan C4-H), 4.50 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~168.5 (C₅-oxadiazole), ~160.0 (C₃-oxadiazole), ~158.0 (Ester C=O), ~145.0 (Furan C2), ~144.5 (Furan C5), ~115.0 (Furan C3), ~110.0 (Furan C4), ~63.0 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃). |
| FT-IR (KBr, cm⁻¹) | ~1750 (C=O stretch, ester), ~1610 (C=N stretch, oxadiazole), ~1570 (C=C stretch, furan), ~1250 (C-O stretch, ester), ~1100 (C-O-C stretch, furan).[6] |
| LC-MS (ESI+) | m/z = 209.05 [M+H]⁺, 231.03 [M+Na]⁺. |
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring in this synthesis proceeds through a well-established condensation-cyclization mechanism.
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O-Acylation: The reaction initiates with the nucleophilic attack of the hydroxylamino group of the 3-furanecarboxamidoxime onto the electrophilic carbon of ethyl chlorooximidoacetate. This is facilitated by the base (triethylamine), which deprotonates the hydroxylamine.
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Cyclization/Dehydration: The resulting O-acylated amidoxime intermediate undergoes an intramolecular cyclization. The amino group attacks the imine carbon, followed by the elimination of a molecule of water, which is driven by the formation of the stable aromatic oxadiazole ring.
Caption: Key steps in the 1,2,4-oxadiazole ring formation.
Conclusion
This technical guide has successfully outlined a reliable and efficient synthetic route for the preparation of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate. The methodology is built upon established chemical principles, ensuring reproducibility and scalability. The comprehensive characterization data provided serves as a benchmark for future studies and confirms the structural integrity of the target compound. As a versatile chemical intermediate, this molecule holds significant promise for the development of more complex and potentially bioactive compounds, making this guide a valuable resource for professionals in the field of organic synthesis and drug discovery.
References
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Pace, A., & Buscemi, S. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2019(2), 374-399.
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
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